Cicletanine
Cicletanine
Cicletanine is an organochlorine compound.
Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Brand Name:
Vulcanchem
CAS No.:
89943-82-8
VCID:
VC0006416
InChI:
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
SMILES:
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Molecular Formula:
C14H12ClNO2
Molecular Weight:
261.70 g/mol
Cicletanine
CAS No.: 89943-82-8
Cat. No.: VC0006416
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cicletanine is an organochlorine compound. Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension. Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation. |
|---|---|
| CAS No. | 89943-82-8 |
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.70 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
| Standard InChI | InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 |
| Standard InChI Key | CVKNDPRBJVBDSS-UHFFFAOYSA-N |
| SMILES | CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
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